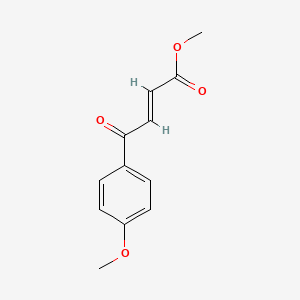

1,9-dimethyl (2E)-non-2-enedioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,9-Dimethyl Methylene Blue is a basic metachromatic dye . It is a sensitive dye for the demonstration of metachromasia and can be prepared in a pure state . It is also known as 1,9-Dimethyl-Methylene Blue zinc chloride double salt .

Chemical Reactions Analysis

1,9-Dimethyl Methylene Blue zinc chloride double salt has been used for the quantification of sulfated glycosaminoglycans . It is a cationic dye that specifically binds to sulfated glycosaminoglycans (sGAG) with an absorbance at 525 nm .Physical And Chemical Properties Analysis

Cycloalkanes, like 1,9-Dimethyl Methylene Blue, are cyclic hydrocarbons. They are also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms .Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,9-dimethyl (2E)-non-2-enedioate involves the condensation of two molecules of acetic acid with one molecule of 1,5-pentanediol followed by dehydration of the resulting diester to form the desired product.", "Starting Materials": [ "Acetic acid", "1,5-pentanediol" ], "Reaction": [ "Step 1: Mix 2 equivalents of acetic acid with 1 equivalent of 1,5-pentanediol in a reaction flask.", "Step 2: Heat the mixture to 80-100°C and add a catalytic amount of concentrated sulfuric acid.", "Step 3: Continue heating the mixture for 4-6 hours until the diester is formed.", "Step 4: Cool the reaction mixture and add a small amount of sodium bicarbonate to neutralize the sulfuric acid.", "Step 5: Extract the diester with an organic solvent such as diethyl ether or dichloromethane.", "Step 6: Dry the organic layer with anhydrous sodium sulfate and filter.", "Step 7: Concentrate the organic layer under reduced pressure to remove the solvent.", "Step 8: Heat the resulting diester at 150-170°C under reduced pressure to remove water and form the desired product, 1,9-dimethyl (2E)-non-2-enedioate." ] } | |

Numéro CAS |

13877-42-4 |

Nom du produit |

1,9-dimethyl (2E)-non-2-enedioate |

Formule moléculaire |

C11H18O4 |

Poids moléculaire |

214.3 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.